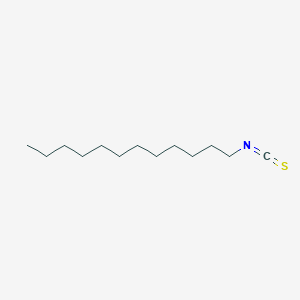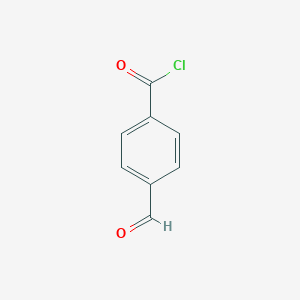
Ácido 2-propionamidobenzoico
Descripción general
Descripción
2-Propionamidobenzoic acid, also known as 2-(propanoylamino)benzoic acid, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid where the carboxyl group is substituted with a propionamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
2-Propionamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
2-Propionamidobenzoic acid, also known as 2-(PROPIONYLAMINO)BENZOIC ACID, is a derivative of p-Aminobenzoic acid (pABA). pABA plays important roles in a wide variety of metabolic processes . The primary target of pABA and its derivatives is the auxin receptor TIR1 . Auxin receptors play a crucial role in plant growth and development.
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, in a similar way to the natural auxin, indole-3-acetic acid (IAA) . The interaction is facilitated by the molecular electrostatic potential maps on the accessible surface area of the neutral and anionic forms of pABA .
Biochemical Pathways
The biochemical pathways affected by 2-Propionamidobenzoic acid are likely to be similar to those of pABA. pABA is a precursor for folic acid and coenzyme Q . It is also involved in the biosynthesis of tryptophan in microorganisms . The compound might affect these pathways and their downstream effects.
Pharmacokinetics
General principles of pharmacokinetics involve the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, which is crucial for its effectiveness.
Result of Action
Paba and its derivatives have been found to act as potential auxin-like regulators of root development in arabidopsis thaliana . They displayed an agravitropic root response at high concentrations .
Action Environment
The site of protonation of aminobenzoic acid derivatives, such as 2-Propionamidobenzoic acid, can be influenced by the environment . Environmental factors can affect the charge distribution in the molecule, which in turn can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as p-Aminobenzoic acid (pABA), play important roles in a wide variety of metabolic processes . They are involved in the synthesis of folate, a crucial vitamin required for DNA synthesis and replication .
Cellular Effects
Compounds with similar structures, such as pABA, have been shown to have extensive usage in the chemical industry as a starting material for the preparation of folate . Folate is essential for DNA synthesis and replication, suggesting that 2-Propionamidobenzoic acid may have similar effects on cellular processes.
Molecular Mechanism
It is known that similar compounds, such as pABA, interact with the auxin receptor TIR1, revealing a similar binding mode in the active site . This suggests that 2-Propionamidobenzoic acid may also interact with certain receptors or enzymes to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as pABA, act as potential auxin-like regulators of root development in Arabidopsis thaliana at certain concentrations and display an agravitropic root response at high concentration . This suggests that 2-Propionamidobenzoic acid may have similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
It is known that similar compounds, such as pABA, have been used in various studies, suggesting that 2-Propionamidobenzoic acid may have similar dosage effects in animal models .
Metabolic Pathways
It is known that similar compounds, such as 2-oxocarboxylic acids, are involved in various metabolic pathways, including the tricarboxylic pathway where acetyl-CoA derived carbon is used to extend the chain length . This suggests that 2-Propionamidobenzoic acid may be involved in similar metabolic pathways.
Transport and Distribution
It is known that amino acid transport is a ubiquitous phenomenon in prokaryotes, serving a variety of functions, including the supply of carbon and nitrogen for catabolic and anabolic processes . This suggests that 2-Propionamidobenzoic acid may be transported and distributed in a similar manner.
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that 2-Propionamidobenzoic acid may have specific subcellular localizations that affect its activity or function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionamidobenzoic acid typically involves the reaction of anthranilic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In an industrial setting, the production of 2-Propionamidobenzoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propionamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aromatic ring of 2-Propionamidobenzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro and halogenated derivatives of 2-Propionamidobenzoic acid.
Comparación Con Compuestos Similares
2-Acetamidobenzoic acid: Similar structure but with an acetamide group instead of a propionamide group.
2-Benzamidobenzoic acid: Contains a benzamide group instead of a propionamide group.
2-Butyramidobenzoic acid: Features a butyramide group instead of a propionamide group.
Uniqueness: 2-Propionamidobenzoic acid is unique due to its specific propionamide substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2-(propanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERPPGRNIIZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390815 | |
| Record name | 2-Propionamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-26-5 | |
| Record name | 2-Propionamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


